

Spectroscopic Profile of 1,3-Bis(4-bromophenyl)propanone: A Technical Guide

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Compound of Interest

Compound Name: **1,3-Bis(4-bromophenyl)propanone**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the chemical compound **1,3-Bis(4-bromophenyl)propanone**, also known as 4,4'-Dibromodibenzyl ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Chemical Structure and Properties

- IUPAC Name: 1,3-Bis(4-bromophenyl)propan-1-one
- Synonyms: 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)acetone
- CAS Number: 54523-47-6[1][2][3][4]
- Molecular Formula: C₁₅H₁₂Br₂O[2][4]
- Molecular Weight: 368.06 g/mol [5]

Spectral Data

The following tables summarize the key spectral data for **1,3-Bis(4-bromophenyl)propanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.60	Doublet	4H	Ar-H (ortho to C=O)
~7.15	Doublet	4H	Ar-H (meta to C=O)
~4.00	Singlet	4H	-CH ₂ -

¹³C NMR

Chemical Shift (δ , ppm)	Assignment
~205	C=O (Ketone)
~138	Ar-C (quaternary, attached to C=O)
~132	Ar-CH (meta to C=O)
~130	Ar-CH (ortho to C=O)
~122	Ar-C-Br
~45	-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch
~1715	Strong	C=O Stretch (Ketone)
~1585	Strong	Aromatic C=C Stretch
~1070	Strong	C-Br Stretch
~820	Strong	para-disubstituted Benzene C-H Bend

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
368	Moderate	$[M]^+$ (Molecular ion)
185	High	$[BrC_6H_4CH_2]^+$
183	High	$[BrC_6H_4CO]^+$
100	Base Peak	$[C_7H_5O]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solid sample of **1,3-Bis(4-bromophenyl)propanone** is dissolved in a suitable deuterated solvent, such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), to a concentration of approximately 5-25 mg/mL for 1H NMR and 50-100 mg/mL for ^{13}C NMR. The solution is then filtered through a glass wool plug into a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of $4000-400\text{ cm}^{-1}$ by co-adding multiple scans to improve the signal-to-noise ratio.

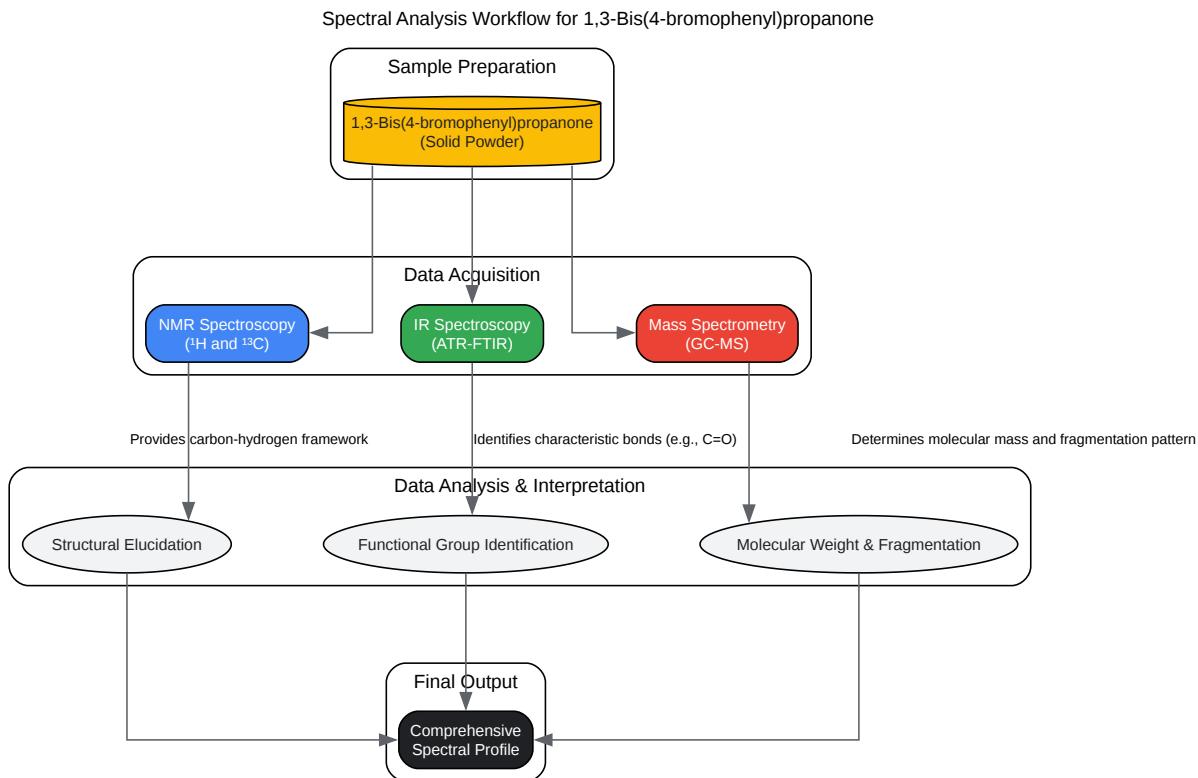
Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). The separated components then enter the

mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow and Data Relationships

The following diagram illustrates the workflow for the spectral analysis of **1,3-Bis(4-bromophenyl)propanone** and the logical relationships between the different spectroscopic techniques.



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Caption: Workflow for the comprehensive spectral analysis of a chemical compound.

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References

- 1. spectrumchemical.com [spectrumchemical.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,3-Bis(4-bromophenyl)propanone | 54523-47-6 [chemicalbook.com]
- 4. CAS 54523-47-6: 1,3-Bis(4-bromophenyl)propanone [cymitquimica.com]
- 5. 1,3-Bis(4-bromophenyl)propanone | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]
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